2,3,5,6-tetramethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
2,3,5,6-tetramethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a combination of a benzenesulfonamide core with a pyrrolidine ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the pyrrolidine ring through a cyclization reaction, followed by the introduction of the thiophene moiety via a cross-coupling reaction. The final step usually involves sulfonamide formation through the reaction of the intermediate with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide can undergo a variety of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the thiophene moiety can yield sulfoxides or sulfones, while reduction of the sulfonamide group can yield the corresponding amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for use in pharmaceuticals, particularly as an inhibitor of certain enzymes or receptors.
Industry: It could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3,5,6-tetramethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, inhibiting their activity. The thiophene moiety could play a role in binding to the target, while the sulfonamide group could be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds like thiophene-2-carboxamide share the thiophene moiety and may have similar electronic properties.
Pyrrolidine derivatives: Compounds such as N-methylpyrrolidine share the pyrrolidine ring and may have similar steric properties.
Benzenesulfonamide derivatives: Compounds like sulfanilamide share the sulfonamide group and may have similar hydrogen bonding capabilities.
Uniqueness
What sets 2,3,5,6-tetramethyl-N-(1-(thiophen-3-ylmethyl)pyrrolidin-3-yl)benzenesulfonamide apart is the combination of these three functional groups in a single molecule, which can result in unique chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S2/c1-13-9-14(2)16(4)19(15(13)3)25(22,23)20-18-5-7-21(11-18)10-17-6-8-24-12-17/h6,8-9,12,18,20H,5,7,10-11H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYKXMBQTGTHAV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2CCN(C2)CC3=CSC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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